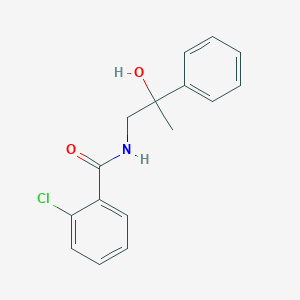![molecular formula C17H16F3NO3 B2817272 ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate CAS No. 866152-51-4](/img/structure/B2817272.png)
ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate” is a chemical compound with the CAS Number: 866152-51-4 . It has a molecular weight of 339.31 and its IUPAC name is "ethyl 4-[2,5-dimethyl-3-(trifluoroacetyl)-1H-pyrrol-1-yl]benzoate" . The compound is in solid form .
Molecular Structure Analysis
The InChI code for the compound is "1S/C17H16F3NO3/c1-4-24-16(23)12-5-7-13(8-6-12)21-10(2)9-14(11(21)3)15(22)17(18,19)20/h5-9H,4H2,1-3H3" . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique
Transformations and Synthesis
- Ethyl pyrrole derivatives have been explored for novel synthesis methods and transformations, indicating their potential in creating new compounds with varied applications. For example, transformations of 2-trifluoroacetyl pyrrolo derivatives with ethyl propynoate have been studied for synthesizing novel compounds (Voskresenskii et al., 2006).
Molecular Structure and Spectroscopy
- Investigations into the molecular structure and spectroscopic analysis of ethyl pyrrole derivatives, such as the study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, highlight the importance of these compounds in understanding chemical bonding, dimer formation, and potential for non-linear optical (NLO) materials (Singh et al., 2014).
Hydrogen Bonding Patterns
- The hydrogen bonding patterns in derivatives of dimethylpyrrole are essential for pharmaceutical and materials science research, contributing to understanding how these compounds interact at the molecular level and their implications for drug design and material properties (Senge & Smith, 2005).
Antioxidant Activity
- Some pyrrolyl derivatives have been investigated for their antioxidant activity, providing insights into their potential therapeutic applications. This demonstrates the versatility of ethyl pyrrole derivatives in contributing to the development of novel antioxidants (Zaki et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)pyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-4-24-16(23)12-5-7-13(8-6-12)21-10(2)9-14(11(21)3)15(22)17(18,19)20/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFQHHGENWERER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2817191.png)
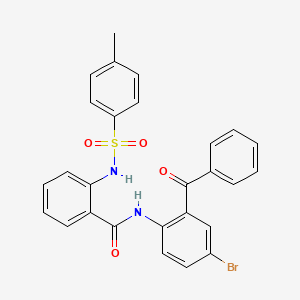
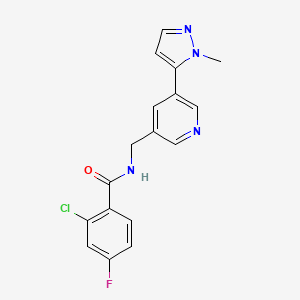


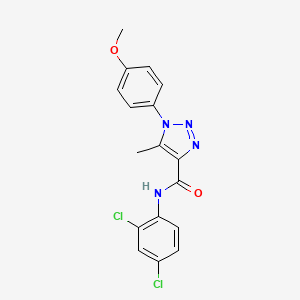
![N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2817203.png)
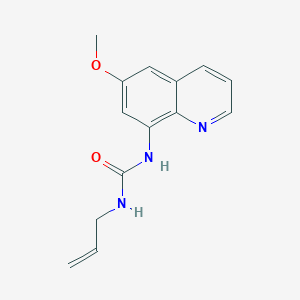
![N-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2817205.png)

![1-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2817207.png)

amino}acetamide](/img/structure/B2817211.png)
